

Comparative Analysis of GSK2193874 Across Diverse Disease Models

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For Researchers, Scientists, and Drug Development Professionals

GSK2193874 is a potent and selective, orally active antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3] This guide provides a comparative analysis of its application and efficacy in various preclinical disease models, supported by experimental data and detailed methodologies.

Mechanism of Action

GSK2193874 functions by selectively inhibiting the Ca²⁺ influx through TRPV4 channels.[4] TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands.[4] Its activation has been implicated in the pathophysiology of several diseases, making it a promising therapeutic target.[4]

In Vitro Potency and Selectivity

GSK2193874 demonstrates high potency against both human and rat TRPV4 channels, with significantly lower activity against other TRP channels, highlighting its selectivity.[4]



Target	IC50 (nM)	Assay Type
Human TRPV4	40	Ca ²⁺ influx assay
Rat TRPV4	2	Ca ²⁺ influx assay
TRPV1, TRPA1, TRPC3, TRPC6, TRPM8	>25,000	Not specified

Performance in Disease Models Heart Failure-Induced Pulmonary Edema

GSK2193874 has been extensively studied for its protective effects against pulmonary edema, a common complication of heart failure.[1]

- Prevents and resolves pulmonary edema in rodent and canine models of heart failure.[1]
- Inhibits the increase in endothelial permeability associated with elevated pulmonary venous pressures.[1]
- Improves arterial oxygenation in both acute and chronic heart failure models.[1]



Model	Species	Dosage	Key Outcomes
Acute Aortic Banding	Rat	30 mg/kg (oral)	Inhibited formation of pulmonary edema, restored arterial oxygen tension.
Myocardial Infarction (14 days)	Mouse	60 mg/kg/day (oral)	Prevented and resolved pulmonary edema, improved arterial oxygen tension and survival.
Isolated Perfused Lung	Mouse, Canine	30 nM	Inhibited increase in endothelial permeability and edema.

Acute Lung Injury (ALI)

In models of chemically induced ALI, **GSK2193874** has shown significant anti-inflammatory and protective effects.[5]

- Suppresses pulmonary inflammation by reducing neutrophil and macrophage infiltration.[5]
- Inhibits vascular leakage and airway hyperreactivity.[5]
- Improves blood oxygen saturation.[5]



Model	Species	Dosage	Key Outcomes
Acid-Induced Lung Injury	Mouse	15 mg/kg (intraperitoneal)	Diminished neutrophils and macrophages, improved tissue pathology.
Chlorine-Induced Lung Injury	Mouse	25 mg/kg (intraperitoneal)	Inhibited vascular leakage and airway hyperreactivity, improved blood oxygen saturation.
Ventilator-Induced Lung Injury	Mouse	Not specified	Attenuated pulmonary barrier permeability increase and pro-inflammatory cytokine release.[6]

Thermoregulation

The role of TRPV4 in thermoregulation has been investigated using **GSK2193874**, with some unexpected findings.

- Unexpectedly increased tail blood flow at a range of ambient temperatures in mice, suggesting a central mechanism of action.[7][8][9]
- Did not significantly affect heart rate or blood pressure in this model.[8]

Model	Species	Dosage	Key Outcomes
Thermoregulation Model	Mouse	300 μg/kg (intraperitoneal)	Significantly increased mean tail blood flow at 36°C.[10]



Pain and Inflammation

GSK2193874 has been proposed as a potential therapeutic for pain and inflammation due to the role of TRPV4 in nociception.[11]

Key Findings:

- TRPV4 antagonists, including GSK2193874, have shown therapeutic effects in preclinical models of inflammatory and neuropathic pain.[11]
- In human macrophages, TRPV4 activation was shown to have an anti-inflammatory role, and
 GSK2193874 was used to antagonize this effect in vitro.[12]

Model	Cell Type/Species	Concentration/Dosa ge	Key Outcomes
In vitro macrophage culture	Human	1 μΜ	Used to block TRPV4 to study its role in macrophage polarization and cytokine expression. [12]
In vivo inflammation model	Mouse	Not specified	Reduced inflammatory cytokine IL-1β and inflammatory chemokine MIP2.[13]

Fibrosis

The involvement of TRPV4 in fibrotic processes has led to the investigation of **GSK2193874** in this context.

- A TRPV4 antagonist was shown to alleviate bleomycin-induced lung injury in mice.[14]
- GSK2193874 inhibited TRPV4-mediated increases in intracellular calcium in vitro.[14]



Model	Cell Type/Species	Concentration/Dosa ge	Key Outcomes
In vitro calcium influx assay	Not specified	Not specified	Inhibited 4αPDD- and 5,6-EET-induced increases in intracellular calcium. [14]
Bleomycin-Induced Lung Fibrosis	Mouse	Not specified	A synthetic TRPV4 antagonist attenuated lung injury.[14]

Experimental Protocols In Vivo Heart Failure Model (Rat)

- Model Induction: Acute heart failure was induced in anesthetized rats by aortic banding to increase left ventricular end-diastolic pressure.
- Treatment: A single oral dose of **GSK2193874** (30 mg/kg) was administered.
- Assessments: Pulmonary edema was assessed, and arterial oxygen tension was measured.

In Vivo Acute Lung Injury Model (Mouse)

- Model Induction: Acute lung injury was induced by either intratracheal administration of hydrochloric acid or exposure to chlorine gas.
- Treatment: GSK2193874 was administered intraperitoneally at doses of 15 or 25 mg/kg.
- Assessments: Lung mechanics were assessed by forced oscillation procedures, and bronchoalveolar lavage fluid was analyzed for inflammatory cells and cytokines. Blood oxygen saturation was also measured.[5]

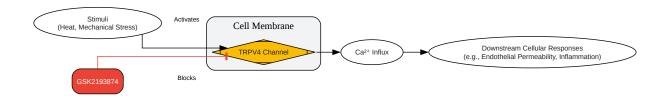
In Vitro Calcium Influx Assay

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPV4.



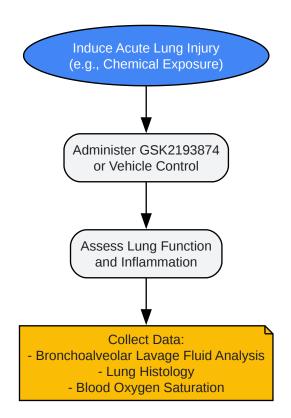
- Procedure: Cells were pre-incubated with varying concentrations of GSK2193874. Calcium influx was then stimulated with a TRPV4 agonist.
- Measurement: Intracellular calcium levels were measured to determine the IC50 of GSK2193874.

Visualizations



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Caption: Mechanism of action of GSK2193874 as a TRPV4 channel antagonist.





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Caption: Generalized experimental workflow for the acute lung injury model.

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